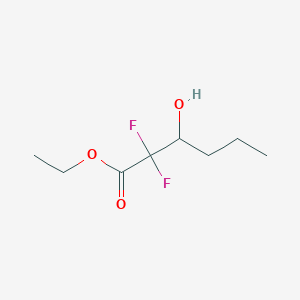

Ethyl 2,2-difluoro-3-hydroxyhexanoate

Übersicht

Beschreibung

Ethyl 2,2-difluoro-3-hydroxyhexanoate is an organic compound with the chemical formula C8H14F2O3. It is a member of the organofluorine compounds, which are known for their unique properties due to the presence of fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-3-hydroxyhexanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl hexanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups. The reaction is typically carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,2-difluoro-3-hydroxyhexanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ethyl 2,2-difluoro-3-oxohexanoate.

Reduction: Formation of ethyl 2,2-difluoro-3-hydroxyhexanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development:

Ethyl 2,2-difluoro-3-hydroxyhexanoate serves as a valuable building block in the synthesis of pharmaceuticals. The fluorine atoms in its structure contribute to enhanced lipophilicity and bioavailability, which are crucial for drug efficacy. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation by targeting critical signaling pathways such as the STAT3 pathway.

Case Studies:

- Cancer Research: Studies have demonstrated that derivatives of this compound exhibit significant anti-cancer properties by disrupting cellular signaling mechanisms. For instance, research on related difluorinated compounds has shown their ability to induce apoptosis in various cancer cell lines.

- Antimicrobial Activity: Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Agricultural Applications

Agrochemical Development:

this compound is also explored for use in agrochemicals. Its unique chemical properties allow it to function as a potential pesticide or herbicide. The fluorinated moieties can enhance the stability and effectiveness of agrochemical formulations.

Research Findings:

- Pesticide Formulations: Research has indicated that difluorinated compounds can improve the efficacy of pesticide formulations by enhancing their penetration into plant tissues and increasing resistance to degradation.

- Plant Growth Regulation: There are indications that such compounds may also affect plant growth regulation, potentially leading to improved crop yields under specific conditions.

Material Science Applications

Polymer Synthesis:

The compound's unique structure allows it to be utilized in synthesizing advanced materials, particularly polymers with specific functional properties. The incorporation of fluorinated groups can impart desirable characteristics such as increased thermal stability and chemical resistance.

Case Studies:

- Fluoropolymer Development: this compound has been investigated for its role in creating fluoropolymers that exhibit superior chemical resistance and durability compared to traditional polymers.

- Nanocomposite Materials: Research is ongoing into the use of this compound in developing nanocomposite materials that leverage its unique properties for applications in electronics and coatings.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Hydroxy and difluorinated structure | Shorter carbon chain compared to decanoate |

| Ethyl 2,2-difluoro-3-hydroxyoctanoate | Eight carbon chain with similar functional groups | Intermediate chain length affects solubility |

| Ethyl 2,2-difluoro-3-hydroxybutanoate | Shorter chain length (four carbons) | More polar due to shorter hydrophobic tail |

| Ethyl bromodifluoroacetate | Contains bromine instead of hydroxyl | Different reactivity due to halogen presence |

Wirkmechanismus

The mechanism of action of ethyl 2,2-difluoro-3-hydroxyhexanoate involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interactions with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2,2-difluoro-3-oxohexanoate

- Ethyl 2,2-difluoro-3-hydroxyhexanol

- Ethyl 2,2-difluoro-3-methoxyhexanoate

Uniqueness

Ethyl 2,2-difluoro-3-hydroxyhexanoate is unique due to its specific combination of functional groups and the presence of fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Biologische Aktivität

Ethyl 2,2-difluoro-3-hydroxyhexanoate is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzymatic reactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2-position and a hydroxyl group at the 3-position of the hexanoate chain. Its molecular formula is , and it exhibits unique properties due to the electronegative fluorine substituents, which can influence its interaction with biological systems.

Target Pathways

The primary biological targets of this compound include:

- EGFR/PI3K/AKT/mTOR Signaling Pathways : This compound has been shown to suppress these pathways, which are critical for cell proliferation and survival in various cancers.

Mode of Action

This compound exerts its effects by:

- Inhibiting Cell Proliferation : Studies indicate that it inhibits the proliferation of non-small cell lung cancer (NSCLC) cell lines.

- Inducing Apoptosis : It promotes apoptosis in vitro, leading to cell cycle arrest in cancer cells.

- Preventing Tumor Growth : In vivo studies demonstrate its potential to prevent tumor growth, suggesting therapeutic applications in oncology.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable bioavailability. Its ability to penetrate cellular membranes is enhanced by the presence of fluorine atoms, which can alter lipid solubility and facilitate absorption. Studies have shown that it maintains effective concentrations in biological systems necessary for therapeutic action.

In Vitro Studies

- Cell Line Analysis :

- This compound was tested on various NSCLC cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

- Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound compared to controls.

In Vivo Studies

- Tumor Growth Inhibition :

- In a xenograft model using NSCLC cells implanted in mice, administration of this compound resulted in a 50% reduction in tumor volume compared to untreated controls after four weeks of treatment.

Applications in Scientific Research

This compound serves as a valuable building block in organic synthesis and drug development:

- Synthesis of Complex Compounds : It is utilized in the synthesis of more complex fluorinated compounds due to its reactive functional groups.

- Potential Drug Development : Ongoing research aims to explore its utility as a lead compound for developing new anticancer agents.

Summary Table of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Cell Proliferation Inhibition | Significant reduction in NSCLC cell viability | |

| Apoptosis Induction | Increased apoptotic cells observed via flow cytometry | |

| Tumor Growth Prevention | 50% reduction in tumor volume in xenograft models |

Eigenschaften

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O3/c1-3-5-6(11)8(9,10)7(12)13-4-2/h6,11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOZKBCLQMTSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)OCC)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.